molecular formula C13H12O4 B1609652 3-butanoyl-7-hydroxy-2H-chromen-2-one CAS No. 19491-89-5

3-butanoyl-7-hydroxy-2H-chromen-2-one

Cat. No. B1609652
CAS RN: 19491-89-5
M. Wt: 232.23 g/mol
InChI Key: PLTCLOZYLFQMLA-UHFFFAOYSA-N
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Description

3-butanoyl-7-hydroxy-2H-chromen-2-one is a chemical compound with the CAS Number: 19491-89-51. It has a molecular weight of 232.241.



Synthesis Analysis

The synthesis of 3-butanoyl-7-hydroxy-2H-chromen-2-one involves the reaction of 3-butyryl-7-hydroxycoumarin with iodomethane and potassium carbonate in dimethylformamide2. The mixture is stirred at ambient temperature for 16 hours, then a dilute aqueous solution of potassium carbonate is added with vigorous stirring. The precipitate is filtered off, washed with water, then recrystallized from aqueous ethanol2.



Molecular Structure Analysis

Unfortunately, I couldn’t find specific information on the molecular structure analysis of 3-butanoyl-7-hydroxy-2H-chromen-2-one.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 3-butanoyl-7-hydroxy-2H-chromen-2-one.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-butanoyl-7-hydroxy-2H-chromen-2-one are not fully detailed in the search results. However, it’s known that it has a molecular weight of 232.241.


Scientific Research Applications

Synthesis Techniques

Research has focused on developing novel synthesis methods for related compounds, showcasing the diversity of approaches to creating complex molecules. For instance, studies have described the synthesis of hydroxylated isoflavones and their tautomerization, involving the aminomethylation of hydroxylated isoflavones to yield chromeno[8,7-e][1,3]-oxazin-4-ones, which exhibit tautomeric forms dependent on solvent polarity and substituent effects (Frasinyuk et al., 2015). Another study presented a solvent-free, one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones using K10 montmorillonite catalysis, emphasizing the method's environmental friendliness and efficiency (Han et al., 2016).

Green Chemistry and Catalysis

Efforts to develop greener and more sustainable chemical processes have led to the discovery of novel catalysts and solvent-free conditions for synthesizing chromen derivatives. A notable example includes the metal- and solvent-free synthesis of 3-Se/S-4H-chromen-4-ones, highlighting a greener protocol for one-pot synthesis with good to excellent yields (Rafique et al., 2017). Additionally, amino glucose-functionalized silica-coated NiFe2O4 nanoparticles were explored as a novel, magnetically separable catalyst for the solvent-free synthesis of pyrano[3,2-c]chromen-5(4H)-ones, demonstrating the potential for high purity products and eco-friendly synthesis methods (Fekri et al., 2018).

Biological and Chemical Applications

Research has also explored the biological and chemical properties of chromen derivatives. One study synthesized coordination compounds of 3-(2-hydroxybenzoyl)-2H-chromen-2-one, investigating their electrochemical behavior and antimicrobial activities, which showed good activity against specific strains and good antioxidant activity (Belkhir-Talbi et al., 2019). Another investigation focused on the efficient syntheses of new polyhydroxylated 2,3-diaryl-9H-xanthen-9-ones, providing valuable insights into the potential pharmaceutical applications of these compounds (Santos et al., 2009).

Future Directions

The future directions of research on 3-butanoyl-7-hydroxy-2H-chromen-2-one are not explicitly mentioned in the search results.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

3-butanoyl-7-hydroxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-2-3-11(15)10-6-8-4-5-9(14)7-12(8)17-13(10)16/h4-7,14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTCLOZYLFQMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C(C=C2)O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432213
Record name 3-butyryl-7-hydroxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butanoyl-7-hydroxy-2H-chromen-2-one

CAS RN

19491-89-5
Record name 3-butyryl-7-hydroxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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